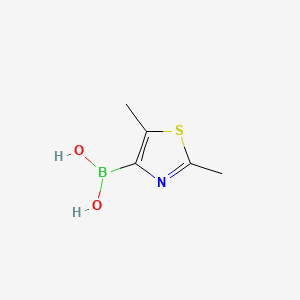
(2,5-Dimethylthiazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylthiazol-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylthiazol-4-yl)boronic acid typically involves the borylation of a thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This allows for efficient synthesis with high throughput and minimal reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethylthiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
(2,5-Dimethylthiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylthiazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications . In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a thiazole ring.
(4-Methylphenyl)boronic acid: Similar structure but with a methyl group on the phenyl ring.
(2-Thiazolyl)boronic acid: Similar structure but without the dimethyl groups on the thiazole ring.
Uniqueness
(2,5-Dimethylthiazol-4-yl)boronic acid is unique due to the presence of both the thiazole ring and the boronic acid group, which provides a combination of electronic and steric properties that can be fine-tuned for specific applications. The dimethyl groups on the thiazole ring also contribute to its distinct reactivity and stability compared to other boronic acids .
Propiedades
Fórmula molecular |
C5H8BNO2S |
|---|---|
Peso molecular |
157.00 g/mol |
Nombre IUPAC |
(2,5-dimethyl-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO2S/c1-3-5(6(8)9)7-4(2)10-3/h8-9H,1-2H3 |
Clave InChI |
RYTFPHMGGBFBKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(SC(=N1)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)
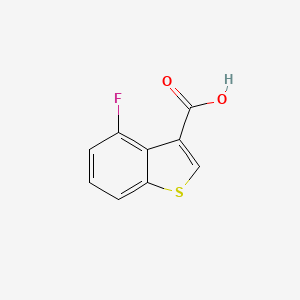
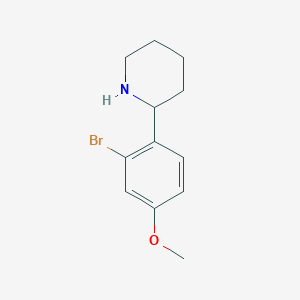

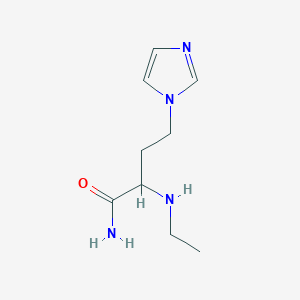
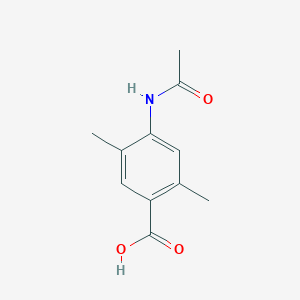

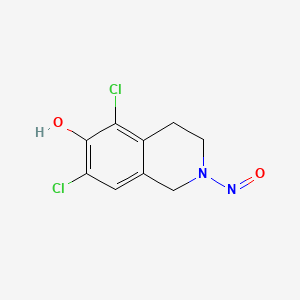
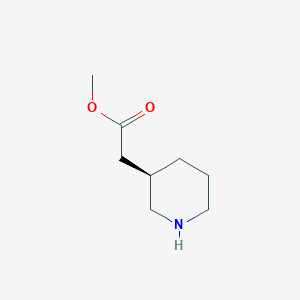

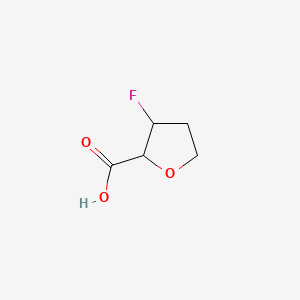

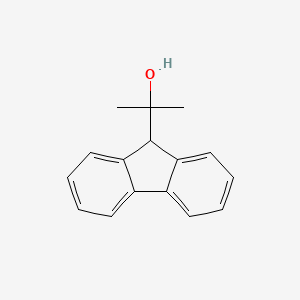
![4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565988.png)
